molecular formula C10H20 B13810613 cis-1-Methyl-2-propylcyclohexane CAS No. 4926-71-0

cis-1-Methyl-2-propylcyclohexane

Cat. No.: B13810613
CAS No.: 4926-71-0
M. Wt: 140.27 g/mol
InChI Key: BVYJEKBXVYKYRA-ZJUUUORDSA-N
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Description

cis-1-Methyl-2-propylcyclohexane: is an organic compound with the molecular formula C10H20 . It is a cycloalkane, specifically a substituted cyclohexane, where a methyl group and a propyl group are attached to the cyclohexane ring in a cis configuration. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Methyl-2-propylcyclohexane typically involves the hydrogenation of corresponding alkenes or the cyclization of appropriate precursors. One common method is the catalytic hydrogenation of 1-Methyl-2-propylcyclohexene using a palladium or platinum catalyst under high pressure and temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through large-scale catalytic hydrogenation processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: cis-1-Methyl-2-propylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-1-Methyl-2-propylcyclohexane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and conformational analysis of substituted cyclohexanes.

    Biology: Its derivatives are explored for potential biological activities and interactions with biological molecules.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.

    Industry: It is used in the synthesis of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of cis-1-Methyl-2-propylcyclohexane involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of oxidized products.

Comparison with Similar Compounds

Uniqueness: cis-1-Methyl-2-propylcyclohexane is unique due to its specific cis configuration, which influences its chemical reactivity and physical properties. This configuration can lead to different stereochemical outcomes in reactions compared to its trans isomer .

Properties

CAS No.

4926-71-0

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

(1R,2S)-1-methyl-2-propylcyclohexane

InChI

InChI=1S/C10H20/c1-3-6-10-8-5-4-7-9(10)2/h9-10H,3-8H2,1-2H3/t9-,10+/m1/s1

InChI Key

BVYJEKBXVYKYRA-ZJUUUORDSA-N

Isomeric SMILES

CCC[C@H]1CCCC[C@H]1C

Canonical SMILES

CCCC1CCCCC1C

Origin of Product

United States

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